molecular formula C30H28N6O2S B14922500 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

Cat. No.: B14922500
M. Wt: 536.6 g/mol
InChI Key: KBPDMKSPYJTDJO-KCSSXMTESA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyl group, a triazole ring, and a hydrazide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the naphthyl and triazole intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield naphthoquinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthyl derivatives: Compounds with similar naphthyl groups.

    Triazole derivatives: Compounds containing triazole rings.

    Hydrazide derivatives: Compounds with hydrazide moieties.

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H28N6O2S

Molecular Weight

536.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C30H28N6O2S/c1-20-12-15-23(16-13-20)31-19-28-33-35-30(36(28)24-9-4-3-5-10-24)39-21(2)29(38)34-32-18-26-25-11-7-6-8-22(25)14-17-27(26)37/h3-18,21,31,37H,19H2,1-2H3,(H,34,38)/b32-18+

InChI Key

KBPDMKSPYJTDJO-KCSSXMTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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